2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine
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Overview
Description
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring
Mechanism of Action
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can have various mechanisms of action, including acting on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to inhibit several pathways, such as telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol
- 3-Ethyl-1,2,4-oxadiazol-5-ol
- 5-Phenyl-1,3,4-oxadiazol-2-ol
Uniqueness
2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQGJGMBRAEEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC(=NO2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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